molecular formula C9H20N2O3 B115644 Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) CAS No. 143565-81-5

Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI)

Cat. No. B115644
M. Wt: 204.27 g/mol
InChI Key: AQSSZLQARHGZGE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) works by inhibiting the activity of transglutaminase, which is an enzyme that plays a crucial role in various biological processes. By inhibiting this enzyme, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can disrupt the normal functioning of cells, leading to cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) are still being studied. However, it has been found to have potential antitumor activity, making it a promising candidate for cancer treatment. Additionally, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been shown to have an effect on blood clotting and wound healing.

Advantages And Limitations For Lab Experiments

Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Additionally, it has been shown to have potential antitumor activity, making it a promising candidate for cancer research. However, there are also limitations to the use of Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) in lab experiments. Its mechanism of action is still not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for the research on Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI). One potential direction is to further investigate its potential antitumor activity and its mechanism of action. Additionally, more research is needed to determine its safety and efficacy in humans. Other potential future directions include exploring its potential applications in wound healing and blood clotting. Overall, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has significant potential for various scientific applications and warrants further investigation.

Synthesis Methods

The synthesis of Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) involves the reaction of 4-aminobutyric acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the desired compound.

Scientific Research Applications

Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been extensively studied for its potential applications in various scientific fields. It has been found to be an effective inhibitor of the enzyme transglutaminase, which is involved in various biological processes such as blood clotting and wound healing. Additionally, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been shown to have potential antitumor activity, making it a promising candidate for cancer treatment.

properties

CAS RN

143565-81-5

Product Name

Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI)

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-[(3R)-4-amino-3-hydroxybutyl]carbamate

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)6-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)/t7-/m1/s1

InChI Key

AQSSZLQARHGZGE-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](CN)O

SMILES

CC(C)(C)OC(=O)NCCC(CN)O

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CN)O

synonyms

Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI)

Origin of Product

United States

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